

A Comparative Analysis of the Physicochemical Properties of Halogenated Phenols

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Compound of Interest

Compound Name: *2,4-Dibromo-6-fluorophenol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key physicochemical properties of halogenated phenols. The inclusion of a halogen atom on the phenolic ring significantly influences properties such as acidity, lipophilicity, solubility, and melting/boiling points, which are critical parameters in drug design and development. Understanding these trends allows for the rational modulation of a molecule's characteristics to optimize its pharmacokinetic and pharmacodynamic profile.

Data Summary

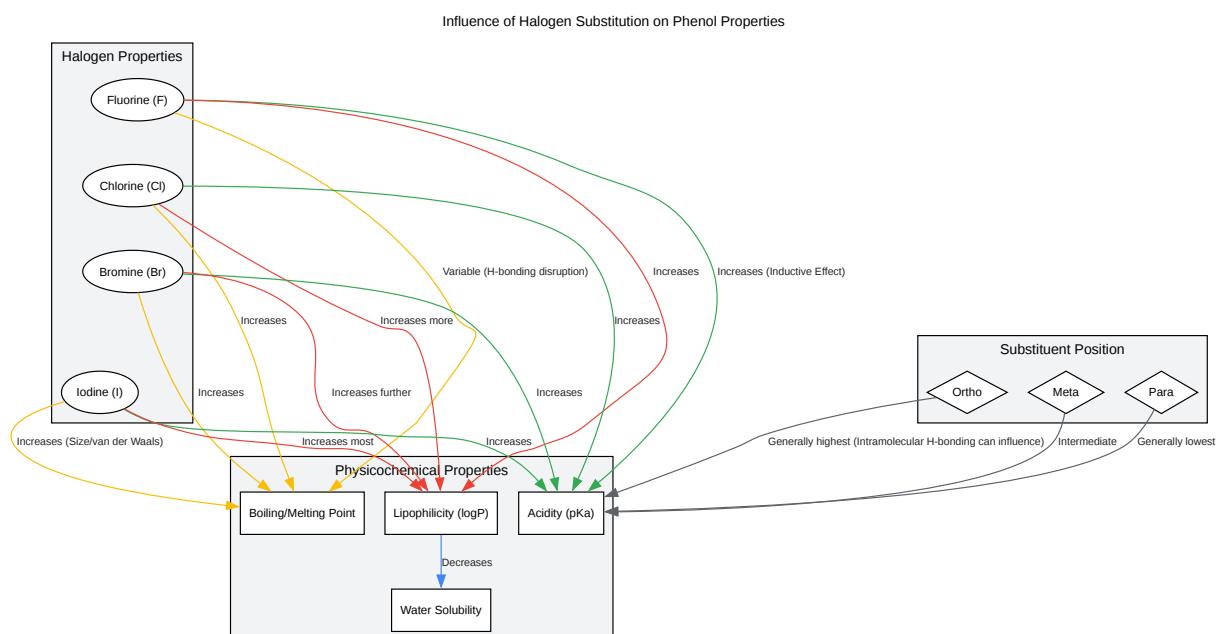
The following table summarizes the key physicochemical properties of various mono-halogenated phenols. The data has been compiled from various scientific databases and literature sources.

Compound	pKa	logP	Water Solubility (g/L)	Melting Point (°C)	Boiling Point (°C)
Fluorophenol					
S					
2-Fluorophenol	8.73[1]	1.7[2]	80.72 (25 °C) [1]	16.1[1]	171-172[1]
3-Fluorophenol	9.29[3]	1.93[4]	Insoluble[3]	8-12[3]	178[3]
4-Fluorophenol	9.92	1.8	~27 (approx.)	45-48	185
Chlorophenol					
S					
2-Chlorophenol	8.49[5]	2.18[5]	28.5 (20 °C) [5]	8[5]	175-176[5]
3-Chlorophenol	9.02	2.50	26 (20 °C)	33[6]	214[6]
4-Chlorophenol	9.41[7]	2.39	27.1[7]	43.1[7]	219[7]
Bromophenol					
S					
2-Bromophenol	8.45	2.35[8]	Soluble	6	194
3-Bromophenol	9.03[9]	2.63[10]	Insoluble[9]	30[9]	236[9]
4-Bromophenol	9.17[11]	2.59[12]	14 (25 °C) [11]	66.4[12]	238[12]
Iodophenols					

2-Iodophenol	8.51[13]	2.9	Slightly Soluble[14]	43[13]	186-187 (160 mmHg)[14]
3-Iodophenol	9.03[15]	2.9	Slightly Soluble[16]	42-44[16]	190 (100 mmHg)[16]
4-Iodophenol	9.33[3]	2.9	Slightly Soluble	93.5[3]	139 (5 mmHg)[3]

Structure-Property Relationship

The following diagram illustrates the general relationship between the type and position of the halogen substituent and the resulting physicochemical properties of the phenol derivative.



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Caption: Halogen substitution effects on phenol properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Acidity (pKa) by UV-Vis Spectrophotometry

This method is based on the principle that the ionized (phenoxide) and non-ionized (phenol) forms of the compound have different UV-Vis absorption spectra.

- Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range that covers the expected pKa of the analyte (e.g., pH 2 to 12).
- Preparation of Stock Solution: Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
- Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. This ensures the total concentration of the phenol is the same in all samples.
- Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
- Data Analysis:
 - Identify the wavelengths of maximum absorbance for both the fully protonated (acidic pH) and fully deprotonated (basic pH) forms.
 - Plot absorbance at a chosen wavelength versus pH.
 - The pKa is the pH at which the concentration of the ionized and non-ionized forms are equal, which corresponds to the midpoint of the absorbance change in the resulting titration curve.[14][17]

Determination of Lipophilicity (logP) by the Shake-Flask Method

This is the traditional and most widely accepted method for determining the octanol-water partition coefficient (logP).[18][19]

- Pre-saturation of Solvents: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation. Separate the two phases.
- Preparation of Stock Solution: Dissolve a known amount of the halogenated phenol in either the water-saturated n-octanol or the n-octanol-saturated water.
- Partitioning:
 - Add a known volume of the stock solution to a separatory funnel.
 - Add a known volume of the other pre-saturated solvent.
 - Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.
 - Let the funnel stand to allow for complete phase separation.
- Analysis:
 - Carefully separate the two phases.
 - Determine the concentration of the halogenated phenol in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Determination of Water Solubility by the Flask Method (OECD 105)

This method is suitable for substances with a solubility of greater than 10^{-2} g/L.^{[5][20]}

- Sample Preparation: Add an excess amount of the solid halogenated phenol to a known volume of distilled water in a flask.
- Equilibration: Stopper the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

- Phase Separation: After equilibration, allow the mixture to stand to let undissolved solid settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
- Analysis: Determine the concentration of the halogenated phenol in the clear aqueous solution using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry).
- Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).

Determination of Melting Point by the Capillary Method

This is a standard technique for determining the melting point of a crystalline solid.[\[1\]](#)[\[21\]](#)

- Sample Preparation: Finely powder a small amount of the dry halogenated phenol.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-4 mm.
- Measurement:
 - Place the capillary tube in a melting point apparatus.
 - Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - Record the temperature at which the first liquid appears (the start of melting) and the temperature at which the last solid particle disappears (the end of melting). The melting point is reported as this range.

Determination of Boiling Point by the Distillation Method

This method is suitable for determining the boiling point of a liquid at atmospheric pressure.

- Apparatus Setup: Set up a simple distillation apparatus with a distilling flask, a condenser, a thermometer, and a receiving flask.

- Sample and Boiling Chips: Place a sample of the liquid halogenated phenol and a few boiling chips into the distilling flask.
- Heating: Heat the flask gently. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
- Measurement: As the liquid boils and the vapor condenses, the temperature on the thermometer will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[22][23] Record the atmospheric pressure at the time of the measurement.

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